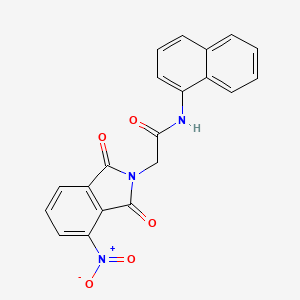![molecular formula C15H12N2O3S2 B11540877 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole is an organic compound known for its unique chemical structure and properties. It features a benzothiazole ring substituted with a methoxy-nitrobenzyl group via a sulfanyl linkage. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzyl chloride and 2-mercaptobenzothiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-methoxy-3-nitrobenzyl chloride is added to a solution of 2-mercaptobenzothiazole in DMF, followed by the addition of potassium carbonate. The mixture is stirred at an elevated temperature (around 80-100°C) for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant feed rates can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole serves as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole: Lacks the nitro group, which affects its reactivity and biological activity.
2-[(4-Nitrobenzyl)sulfanyl]-1,3-benzothiazole: Lacks the methoxy group, leading to different electronic properties and reactivity.
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-N-phenylacetamide: Contains an additional acetamide group, which can influence its solubility and biological interactions.
Uniqueness
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These groups influence its reactivity, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C15H12N2O3S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12N2O3S2/c1-20-13-7-6-10(8-12(13)17(18)19)9-21-15-16-11-4-2-3-5-14(11)22-15/h2-8H,9H2,1H3 |
InChI Key |
AGMOYBSXRXYPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)

![2-[(2-nitrophenyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11540817.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540819.png)
![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)
![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide](/img/structure/B11540837.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11540838.png)


![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
